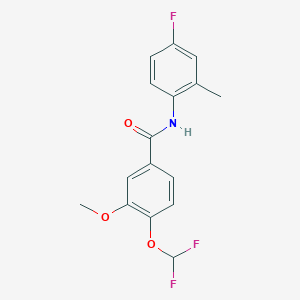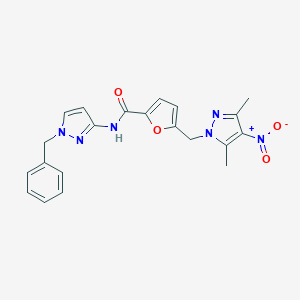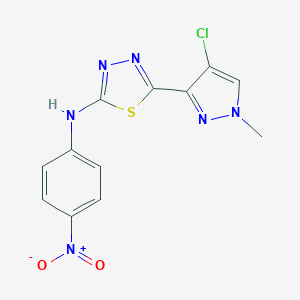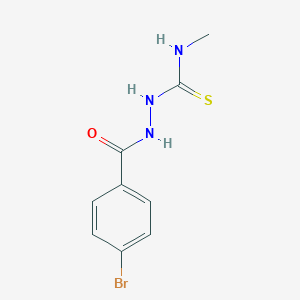![molecular formula C11H11N5O4 B279875 (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid](/img/structure/B279875.png)
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid, also known as TEA, is a chemical compound used in scientific research. It is a tetrazole-containing amino acid derivative that has been shown to have potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid involves the inhibition of enzymes that are involved in the production of reactive oxygen species. This leads to a reduction in oxidative stress, which is known to contribute to the development of various diseases. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid in lab experiments is its ability to inhibit the activity of enzymes that are involved in the production of reactive oxygen species. This makes it a useful tool for studying the role of oxidative stress in various diseases. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of (2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the study of the effects of this compound on the gut microbiome, which has been shown to play a role in the development of various diseases. In addition, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound inhibits the activity of enzymes that are involved in the production of reactive oxygen species, which is known to contribute to the development of various diseases. This compound has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the study of this compound, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid can be synthesized using a multistep process that involves the reaction of 4-(1H-tetrazol-1-yl)aniline with ethyl 2-bromoacetate, followed by hydrolysis and decarboxylation. The final product is obtained after purification using column chromatography. This method has been reported in several scientific papers and has been shown to be effective in producing high yields of this compound.
Wissenschaftliche Forschungsanwendungen
(2-oxo-2-{[4-(1H-tetrazol-1-yl)phenyl]amino}ethoxy)acetic acid has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. This compound has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Eigenschaften
Molekularformel |
C11H11N5O4 |
|---|---|
Molekulargewicht |
277.24 g/mol |
IUPAC-Name |
2-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethoxy]acetic acid |
InChI |
InChI=1S/C11H11N5O4/c17-10(5-20-6-11(18)19)13-8-1-3-9(4-2-8)16-7-12-14-15-16/h1-4,7H,5-6H2,(H,13,17)(H,18,19) |
InChI-Schlüssel |
BNVLZIQCHJVDRL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)COCC(=O)O)N2C=NN=N2 |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)COCC(=O)O)N2C=NN=N2 |
Löslichkeit |
41.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)

![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)



![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
